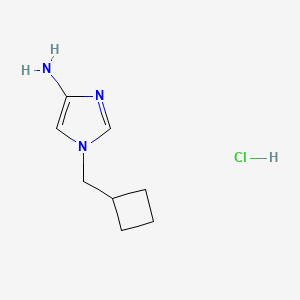

1-(Cyclobutylmethyl)-1H-imidazol-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

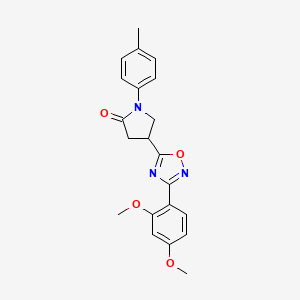

The compound “1-(Cyclobutylmethyl)-1H-imidazol-4-amine hydrochloride” appears to contain a cyclobutyl group, an imidazole ring, and an amine group . Cyclobutyl refers to a cyclic hydrocarbon with a four-membered ring . Imidazole is a five-membered ring compound, containing two nitrogen atoms . The amine group consists of a nitrogen atom bonded to hydrogen atoms, alkyl groups, aryl groups, or a combination of these .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups within the molecule. The cyclobutyl group would provide a degree of ring strain that could influence the compound’s reactivity . The imidazole ring, being aromatic, would contribute to the compound’s stability . The amine group could engage in hydrogen bonding, influencing the compound’s physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The cyclobutyl group might undergo ring-opening reactions . The imidazole ring could participate in electrophilic substitution reactions . The amine group might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an imidazole ring and an amine group suggests that the compound could form hydrogen bonds, influencing its solubility and boiling point . The cyclobutyl group could contribute to the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

1-(Cyclobutylmethyl)-1H-imidazol-4-amine hydrochloride serves as a pivotal intermediate in the synthesis of diverse heterocyclic compounds. For instance, research has detailed the synthesis of 1H-imidazole derivatives and their subsequent transformations, illustrating the compound's utility in generating optically active 1H-imidazole 3-oxides with potential for further chemical modifications into various heterocyclic structures (Jasiński et al., 2008). Similarly, the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives showcases the compound's versatility in forming imidazole and pyrimidine rings, providing a foundation for the development of novel chemical entities with potential therapeutic applications (Yakovenko et al., 2020).

Catalysis and Organic Synthesis

The compound has also been implicated in catalysis and organic synthesis methodologies. An example includes its role in the intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes, demonstrating its effectiveness in facilitating the formation of cyclic structures with significant synthetic and industrial value (Pouy et al., 2012).

Biological Activity and Pharmacological Evaluation

Although the request specifically excludes information related to drug use and biological effects, it's noteworthy that compounds structurally related to 1-(Cyclobutylmethyl)-1H-imidazol-4-amine hydrochloride have been evaluated for various biological activities. This highlights the broader relevance of such chemical structures in the development of pharmacologically active agents.

Environmental and Green Chemistry Applications

Research into eco-friendly synthetic methods has also been conducted, with 1-(Cyclobutylmethyl)-1H-imidazol-4-amine hydrochloride potentially playing a role in the development of greener chemical processes. For example, the synthesis of imidazoles via multi-component condensation reactions in the presence of environmentally benign catalysts illustrates the compound's utility in sustainable chemistry endeavors (Mehrabi et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(cyclobutylmethyl)imidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c9-8-5-11(6-10-8)4-7-2-1-3-7;/h5-7H,1-4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFZZNMKYPVOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=C(N=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclobutylmethyl)-1H-imidazol-4-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2940848.png)

![[(2S)-2-Hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B2940849.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B2940852.png)

![1-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2940855.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2940856.png)

![N-isopropyl-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2940859.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole](/img/structure/B2940870.png)